molecular formula C15H18O7 B2499064 Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate CAS No. 70909-47-6

Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate

Cat. No.: B2499064
CAS No.: 70909-47-6
M. Wt: 310.302
InChI Key: URXCNLSJKURIJZ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate is an organic compound with the molecular formula C15H18O7. It is a derivative of butanoic acid and features a trimethoxyphenyl group, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group and the presence of multiple methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7/c1-5-22-15(18)11(17)8-10(16)9-6-12(19-2)14(21-4)13(7-9)20-3/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXCNLSJKURIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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